2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide
Description
This compound features a benzamide core with three key substituents:
- A chlorine atom at position 2 of the benzamide ring.
- A 4-methoxyphenylsulfonyl group at position 2.
- A cyano group at position 3.
Although direct crystallographic data for this compound is unavailable, structural analogs provide insights into its conformational behavior and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S/c1-28-16-7-9-17(10-8-16)29(26,27)20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGTQYKPGVJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-(4-methoxyphenyl)sulfonyl aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Notably, it has shown promise in the following areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have been evaluated for their anti-proliferative activities against ovarian and colon cancer cells, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for developing enzyme inhibitors in diseases such as cancer and diabetes .
Biological Studies
Studies have demonstrated that compounds similar to 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide can interact with biological targets:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This property is crucial for developing drugs targeting G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes .
- Antimicrobial Properties : Sulfonamide derivatives have been recognized for their antibacterial effects. The incorporation of the benzamide structure may enhance these properties, providing a pathway for developing new antimicrobial agents .
Industrial Applications
In addition to medicinal applications, this compound can be utilized in industrial settings:
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules. The unique functional groups allow it to participate in various chemical reactions, making it valuable in organic synthesis .
- Material Science : The compound's properties may lend themselves to the development of new materials or catalysts in chemical processes .
Case Studies
Several studies have highlighted the potential applications of compounds related to this compound:
- Anticancer Evaluation : A study on sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, indicating the potential of similar compounds in cancer therapy .
- Enzyme Inhibition Mechanisms : Research on enzyme inhibitors has shown that sulfonamides can effectively inhibit key enzymes involved in cancer progression and metabolic disorders .
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent-Driven Structural Variations
Sulfonyl/Sulfamoyl-Containing Benzamides
Key Observations :
- Sulfonyl/sulfamoyl groups improve binding to enzymes like h-NTPDases via H-bonding and electrostatic interactions .
- Halogen substituents (Cl, I) enhance metabolic stability and hydrophobic interactions .
Methoxy-Substituted Benzamides
Key Observations :
Crystallographic and Electronic Properties
Biological Activity
2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a chloro group, a cyano group, and a sulfonyl moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is C17H16ClN3O3S, and it has a molecular weight of approximately 367.84 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16ClN3O3S |
| Molecular Weight | 367.84 g/mol |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity and downstream signaling pathways.
- Receptor Interaction : It could interact with cellular receptors, modulating various physiological responses.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Biological Activity Studies
Research has indicated various biological activities associated with this compound, including anti-inflammatory and anticancer properties.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For instance, a related compound demonstrated an IC50 value of approximately 49.85 µM against A549 cells, indicating significant cytotoxicity .
- Enzyme Targeting : A study explored the inhibition of phosphodiesterases (PDEs) by compounds structurally related to this compound. PDEs are critical in regulating intracellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammation .
Research Findings
Recent advancements in drug design have highlighted the potential of compounds with similar structures to exhibit notable pharmacological effects:
- Anti-inflammatory Effects : Some studies have suggested that sulfonamide derivatives can reduce inflammation markers in various models .
- Cytotoxicity Profiles : Compounds with similar functional groups have shown varying degrees of cytotoxicity across different cancer cell lines, emphasizing the need for further exploration into structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
